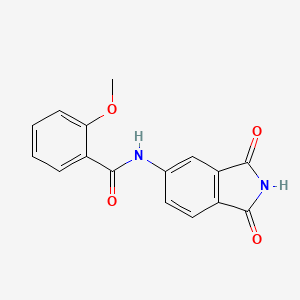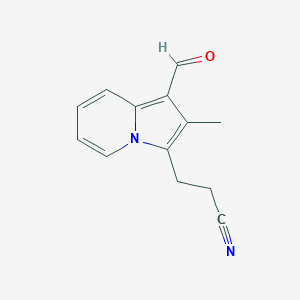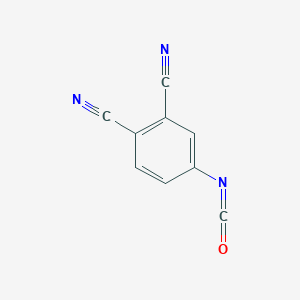
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, also known as CFA, is a synthetic compound that has been widely used in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) that has been found to have potent analgesic and anti-inflammatory properties.
Wirkmechanismus
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins, a group of lipid molecules that play a key role in inflammation and pain. By inhibiting COX enzymes, 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has been found to have potent analgesic and anti-inflammatory effects in various animal models of inflammation and pain. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has been found to have antitumor activity by inducing apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid in lab experiments is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying the role of COX enzymes in pain and inflammation. However, one of the limitations of using 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid. One area of research is the development of new analogs of 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid with improved potency and selectivity for COX enzymes. Another area of research is the study of the molecular mechanisms underlying the antitumor activity of 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid. Additionally, the role of 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid in modulating the immune response and its potential use in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis is an area of active research.
Synthesemethoden
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid can be synthesized in several ways, but the most commonly used method involves the reaction of 3-chlorobenzoyl chloride with fluorenone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-Boc-aminobutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has been extensively studied for its potential use in treating various inflammatory conditions such as arthritis, colitis, and neuropathic pain. It has also been found to have antitumor activity and has been studied for its potential use in cancer therapy. Additionally, 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has been used as a tool to study the role of cyclooxygenase (COX) enzymes in inflammation and pain.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c1-2-25(23(28)29,16-8-7-9-17(26)14-16)27-24(30)31-15-22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22/h3-14,22H,2,15H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCCJIQTSIWQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2583642.png)


![2,6-dimethoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2583646.png)


![3-cinnamyl-1,7-dimethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2583650.png)
![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2583653.png)

![2-(1-adamantyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2583655.png)
![N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide](/img/no-structure.png)
![1-(benzyl(2-hydroxyethyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2583660.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2583661.png)
